N-[3-(trifluoromethyl)phenyl]acridin-9-amine
Description
N-[3-(trifluoromethyl)phenyl]acridin-9-amine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of applications in various fields, including chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity.
Properties
Molecular Formula |
C20H13F3N2 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]acridin-9-amine |
InChI |
InChI=1S/C20H13F3N2/c21-20(22,23)13-6-5-7-14(12-13)24-19-15-8-1-3-10-17(15)25-18-11-4-2-9-16(18)19/h1-12H,(H,24,25) |
InChI Key |
HIRXKQUEQXKPCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(trifluoromethyl)phenyl]acridin-9-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 3-amino-N-phenyl-1-naphthylamine in the presence of formic acid and polyphosphoric acid, which yields the desired acridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3-(trifluoromethyl)phenyl]acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the trifluoromethyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield acridone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]acridin-9-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Industry: Utilized in the development of fluorescent materials and dyes due to its photophysical properties.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This intercalation can lead to the inhibition of enzymes like topoisomerase, which are crucial for DNA unwinding and replication.
Comparison with Similar Compounds
N-[3-(trifluoromethyl)phenyl]acridin-9-amine can be compared with other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antiseptic.
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase enzymes.
The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it unique among acridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
